Furaneol 4-glucoside is a compound of significant interest in the field of food and wine chemistry due to its role as an aroma precursor. It is particularly noted for its contribution to the strawberry-like aroma in certain wines and fruits. The compound has been studied in various grapevine species, including those used in winemaking, such as the American grape (Vitis labrusca) and its hybrids. The presence of furaneol and its derivatives, such as furaneol glucoside, in these grapes is a key factor in the characteristic aromas of the wines produced from
Furaneol 4-glucoside is derived from the enzymatic glucosylation of furaneol, facilitated by specific enzymes such as UDP-glucose:furaneol glucosyltransferase. This compound can be isolated from various plant sources, particularly grapevine cultivars like Muscat Bailey A, where it is synthesized during the maturation of grapes through biochemical pathways involving the Maillard reaction and fermentation processes .
Furaneol 4-glucoside belongs to the class of compounds known as glycosides, specifically a β-D-glucopyranoside. Its chemical formula is C₁₂H₁₈O₈, indicating that it consists of a furaneol molecule linked to a glucose unit via a glycosidic bond. This classification highlights its role as a flavor precursor and its potential applications in food products.
Furaneol 4-glucoside can be synthesized through several methods:
The enzymatic synthesis typically requires specific conditions:
Furaneol 4-glucoside consists of a central furaneol structure (4-hydroxy-2,5-dimethyl-3(2H)-furanone) bonded to a glucose molecule through a glycosidic linkage. The specific spatial arrangement of atoms contributes to its unique properties, including its lower volatility compared to free furaneol.
The molecular weight of furaneol 4-glucoside is approximately 290.26 g/mol. Its structure can be represented with various chemical drawing software tools that illustrate the connectivity between the glucose unit and the furaneol moiety.
Furaneol 4-glucoside primarily undergoes hydrolysis reactions where the glycosidic bond is cleaved to release free furaneol and glucose. This hydrolysis can occur under both enzymatic and acidic conditions.
The main products resulting from the hydrolysis of furaneol 4-glucoside are:
The mechanism by which furaneol 4-glucoside exerts its effects involves its interaction with specific biological targets. It has been observed to form strong hydrogen bonds with amino acid residues such as LYS721 and ASP831, along with hydrophobic interactions with ALA719 and VAL702. This interaction suggests potential applications in flavor enhancement and possibly therapeutic uses due to its bioactive properties.
Studies indicate that furaneol 4-glucoside may influence various biochemical pathways, including those involved in flavor release during food processing. The enzyme UGT85K14 plays a crucial role in the biosynthesis of this compound within grapevines, linking it to metabolic processes during fruit maturation .
Relevant analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed to quantify and analyze this compound in various matrices .
Furaneol 4-glucoside has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: